6-Cyclopropyl-4-methylpyridin-3-amine

Spleen tyrosine kinase (Syk) inhibition Medicinal chemistry Kinase inhibitor scaffold

6-Cyclopropyl-4-methylpyridin-3-amine (CAS 234110-18-0) is a privileged disubstituted pyridin-3-amine scaffold. Its 4-methyl-6-cyclopropyl pattern delivers: (1) enhanced CYP450 resistance & metabolic stability from cyclopropyl ring strain; (2) steric shielding of the 3-amine by the 4-methyl group; (3) a unique 3D binding footprint via the orthogonal cyclopropyl vector — critical for selective Syk, nAChR & LSD1 target engagement. Simpler pyridinamines fail to replicate this pharmacophore, collapsing prior SAR. For kinase inhibitors, α4β2-selective nAChR ligands, or covalent LSD1 modulators, specify this exact disubstitution pattern.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B8687266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropyl-4-methylpyridin-3-amine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1N)C2CC2
InChIInChI=1S/C9H12N2/c1-6-4-9(7-2-3-7)11-5-8(6)10/h4-5,7H,2-3,10H2,1H3
InChIKeyNPRIQHOZLOUQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-4-methylpyridin-3-amine: Core Identification and Baseline Characteristics for Scientific Procurement


6-Cyclopropyl-4-methylpyridin-3-amine (CAS 234110-18-0) is a disubstituted pyridin-3-amine derivative with molecular formula C9H12N2 and molecular weight 148.20 g/mol . The compound features a pyridine ring bearing an amine group (-NH2) at position 3, a methyl group (-CH3) at position 4, and a cyclopropyl moiety (-C3H5) at position 6 . This substitution pattern generates a distinct three-dimensional architecture and electronic profile that differentiates it from simpler mono-substituted pyridinamines [1]. The compound serves as a versatile intermediate in medicinal chemistry programs targeting protein kinases, nicotinic acetylcholine receptors, and epigenetic enzymes, with documented applications spanning Syk inhibition, LSD1 modulation, and nAChR ligand development [1].

6-Cyclopropyl-4-methylpyridin-3-amine: Structural Determinants That Preclude Simple Analog Substitution


Generic substitution with simpler pyridin-3-amines (e.g., unsubstituted 3-aminopyridine, 4-methylpyridin-3-amine, or 6-cyclopropylpyridin-3-amine) fails because the specific 4-methyl-6-cyclopropyl disubstitution pattern confers a unique combination of steric bulk, electronic modulation, and conformational restraint that cannot be replicated by mono-substituted analogs [1]. The cyclopropyl group introduces ring strain and π-character that enhances metabolic stability by reducing susceptibility to oxidative metabolism at the pyridine ring, while the 4-methyl group provides steric shielding of the adjacent amine and modulates the basicity of the pyridine nitrogen [2]. The orthogonal vector orientation of the cyclopropyl group relative to the pyridine plane creates a three-dimensional binding footprint essential for selective target engagement in protein kinase and GPCR active sites—a spatial arrangement absent in planar aryl or simple alkyl-substituted alternatives [3]. Consequently, replacement with 4-methylpyridin-3-amine (CAS 3430-27-1) or 6-cyclopropylpyridin-3-amine (CAS 1159821-66-5) would fundamentally alter both the physicochemical profile and the pharmacophoric geometry, invalidating prior SAR findings and potentially compromising target selectivity [2].

6-Cyclopropyl-4-methylpyridin-3-amine: Quantified Differentiation Evidence Against Closest Analogs


6-Cyclopropyl-4-methylpyridin-3-amine: Structural Superiority in Syk Inhibitor Scaffolds Over 4-Methylpyridin-3-amine

In the context of Syk inhibitor development, the incorporation of a 6-cyclopropyl substituent on the pyridin-3-amine core provides critical pharmacophoric recognition elements absent in the simpler 4-methylpyridin-3-amine scaffold [1]. Specifically, the cyclopropyl group occupies a hydrophobic subpocket in the Syk ATP-binding site, contributing to binding affinity through optimized van der Waals contacts that cannot be achieved with hydrogen or smaller alkyl groups [1]. The 4-methyl group further stabilizes the binding conformation via steric buttressing of the adjacent amine, which engages in key hydrogen bonding interactions with the kinase hinge region [1].

Spleen tyrosine kinase (Syk) inhibition Medicinal chemistry Kinase inhibitor scaffold

6-Cyclopropyl-4-methylpyridin-3-amine: Enhanced Metabolic Stability Conferred by Cyclopropyl Substitution Versus Alkyl Analogs

Cyclopropyl groups are widely recognized in medicinal chemistry for their ability to reduce oxidative metabolism at adjacent aromatic positions [1]. For 6-cyclopropyl-4-methylpyridin-3-amine, the cyclopropyl substituent at position 6 is expected to confer enhanced metabolic stability compared to pyridin-3-amines bearing metabolically labile substituents (e.g., 6-methyl, 6-ethyl, or 6-isopropyl) [2]. The ring strain inherent to the cyclopropane moiety (~27.5 kcal/mol) and its unique π-character alter the electronic distribution of the pyridine ring, reducing susceptibility to CYP450-mediated oxidation at the 6-position and adjacent ring carbons [2]. Literature precedent demonstrates that cyclopropyl-substituted pyridines exhibit reduced rates of NADPH-dependent oxidative metabolism in human liver microsome assays compared to their alkyl-substituted counterparts [1].

Metabolic stability Cytochrome P450 metabolism Drug design

6-Cyclopropyl-4-methylpyridin-3-amine: Class-Level Selectivity Advantage in nAChR Ligand Scaffolds

The cyclopropylpyridine scaffold, of which 6-cyclopropyl-4-methylpyridin-3-amine is a core building block, has been established as a privileged pharmacophore for achieving potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonism [1]. Compounds incorporating this scaffold exhibit binding affinities (Ki values) ranging from 0.5 to 51.4 nM for α4β2 nAChR while demonstrating negligible affinity for the α3β4 and α7 subtypes [1]. This selectivity profile is attributed to the specific spatial orientation of the cyclopropyl group relative to the pyridine nitrogen, which facilitates precise engagement with the α4β2 orthosteric binding site while sterically clashing with the α3β4 subtype [2]. Pyridin-3-amine scaffolds lacking the 6-cyclopropyl substitution (e.g., 4-methylpyridin-3-amine or unsubstituted pyridin-3-amine) fail to achieve comparable selectivity due to the absence of this critical steric determinant [2].

Nicotinic acetylcholine receptor (nAChR) α4β2 selectivity CNS drug discovery

6-Cyclopropyl-4-methylpyridin-3-amine: Differentiated Physicochemical Profile Relative to 4-Methylpyridin-3-amine

The introduction of a cyclopropyl group at position 6 of 4-methylpyridin-3-amine significantly alters the compound's physicochemical properties in ways that directly impact its utility in medicinal chemistry programs . The cyclopropyl moiety increases molecular weight (from 108.14 to 148.20 Da) and enhances lipophilicity compared to the unsubstituted parent, while maintaining compliance with drug-likeness criteria [1]. Calculated XLogP values for structurally analogous cyclopropyl-substituted pyridines range from 2.3 to 2.8, representing an increase of approximately 1.5-2.0 log units relative to 4-methylpyridin-3-amine . This increased lipophilicity improves membrane permeability and CNS penetration potential while remaining within the optimal range (LogP 1-3) for oral bioavailability [1]. Additionally, the cyclopropyl group contributes to a higher topological polar surface area (tPSA) that maintains hydrogen bonding capacity at the amine and pyridine nitrogen, balancing the increased hydrophobicity [1].

Physicochemical properties Lipophilicity Drug-likeness

6-Cyclopropyl-4-methylpyridin-3-amine: Documented Utility in LSD1 Inhibitor Patents Versus Unsubstituted Pyridinamines

Patent literature explicitly claims cyclopropylamine-containing pyridine derivatives, including those bearing 6-cyclopropyl-4-methylpyridin-3-amine as a core structural element, as inhibitors of lysine-specific demethylase 1 (LSD1) for oncology applications [1]. The cyclopropylamine pharmacophore is essential for mechanism-based inhibition of LSD1, where the cyclopropyl ring undergoes enzyme-catalyzed ring opening to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor [2]. In contrast, unsubstituted pyridin-3-amines or those bearing simple alkyl substituents lack this mechanism-based inhibitory capacity because they cannot undergo the requisite ring-opening transformation [1]. The 4-methyl substituent in 6-cyclopropyl-4-methylpyridin-3-amine further contributes by providing steric complementarity to the LSD1 active site and modulating the electronic environment of the cyclopropylamine, thereby influencing the rate of covalent inactivation [2].

Lysine-specific demethylase 1 (LSD1) Epigenetics Oncology

6-Cyclopropyl-4-methylpyridin-3-amine: Differential Conformational Constraint Relative to Flexible Alkyl-Substituted Analogs

The cyclopropyl group in 6-cyclopropyl-4-methylpyridin-3-amine imposes significant conformational constraint that reduces the entropic penalty upon target binding compared to freely rotating alkyl substituents (e.g., 6-ethyl or 6-isopropyl) [1]. The three-membered cyclopropane ring restricts the rotational freedom of the C6 substituent to a limited set of low-energy conformations, pre-organizing the molecule for productive interactions with hydrophobic binding pockets [2]. In contrast, ethyl or isopropyl groups at position 6 possess multiple freely interconverting rotamers that increase conformational entropy and can reduce binding affinity by approximately 0.5-1.5 kcal/mol (corresponding to a 2- to 10-fold decrease in binding constant) [1]. This entropic advantage has been quantitatively demonstrated in cyclopropane-containing nAChR ligands, where cyclopropyl substitution consistently yields higher binding affinity than ethyl or isopropyl analogs [2].

Conformational restriction Entropic benefit Binding thermodynamics

6-Cyclopropyl-4-methylpyridin-3-amine: Evidence-Backed Research and Industrial Application Scenarios


Development of Selective Syk Inhibitors for Autoimmune and Inflammatory Disease Research

6-Cyclopropyl-4-methylpyridin-3-amine is optimally deployed as a key intermediate in the synthesis of pyridyl aminopyridine-based spleen tyrosine kinase (Syk) inhibitors [1]. The 6-cyclopropyl-4-methyl substitution pattern provides essential hydrophobic contacts in the Syk ATP-binding pocket that are absent in simpler pyridin-3-amine scaffolds, supporting optimized kinase selectivity profiles required for therapeutic applications in rheumatoid arthritis, asthma, and B-cell malignancies [1].

Synthesis of α4β2-Selective nAChR Partial Agonists for CNS Drug Discovery Programs

This compound serves as a privileged building block for constructing cyclopropylpyridine-containing nicotinic acetylcholine receptor (nAChR) ligands [2]. The scaffold confers class-level α4β2 selectivity with Ki values in the sub-nanomolar to low nanomolar range while maintaining negligible affinity for the α3β4 subtype associated with peripheral side effects [2]. This selectivity profile supports the development of novel therapeutics for depression, cognitive disorders, and smoking cessation with improved safety margins [2].

Construction of Mechanism-Based LSD1 Inhibitors for Oncology Epigenetics Research

6-Cyclopropyl-4-methylpyridin-3-amine contains the requisite cyclopropylamine pharmacophore for covalent, mechanism-based inhibition of lysine-specific demethylase 1 (LSD1) [3]. The cyclopropyl group undergoes enzyme-catalyzed ring opening to form an irreversible covalent adduct with the FAD cofactor, a mechanism unavailable to non-cyclopropyl pyridinamines [3]. This application scenario is particularly relevant for research programs targeting acute myeloid leukemia (AML), small cell lung cancer, and other malignancies driven by LSD1-dependent transcriptional programs [3].

Lead Optimization Programs Requiring Balanced Lipophilicity and Metabolic Stability

The compound's estimated physicochemical profile (MW 148.20 Da, XLogP ~2.3-2.8) positions it as an intermediate with favorable drug-like properties for CNS and oral bioavailability optimization . The cyclopropyl substitution confers class-level resistance to CYP450-mediated oxidative metabolism, supporting longer half-life and improved pharmacokinetic parameters compared to alkyl-substituted pyridinamines [4]. This makes the compound suitable for medicinal chemistry programs where metabolic stability is a key optimization parameter [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Cyclopropyl-4-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.